1,3-Dichloro-2-(2-methoxyethoxy)benzene
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Overview
Description
1,3-Dichloro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, characterized by the presence of two chlorine atoms and a methoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(2-methoxyethoxy)benzene typically involves the chlorination of 2-(2-methoxyethoxy)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 1 and 3 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 2-(2-methoxyethoxy)benzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Hydroxylated derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 2-(2-methoxyethoxy)benzene.
Scientific Research Applications
1,3-Dichloro-2-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The chlorine atoms and the methoxyethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular processes and pathways, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-methoxybenzene: Similar structure but lacks the methoxyethoxy group.
1,3-Dichloro-2-(chloromethyl)benzene: Contains a chloromethyl group instead of the methoxyethoxy group.
Uniqueness
1,3-Dichloro-2-(2-methoxyethoxy)benzene is unique due to the presence of the methoxyethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
141991-91-5 |
---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1,3-dichloro-2-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |
InChI Key |
FUZHQOWFBATZAV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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